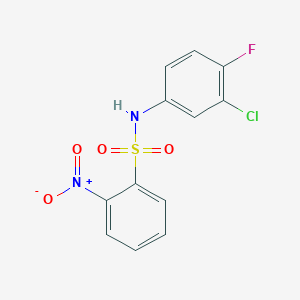
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a nitro group, a sulfonamide group, and halogen substituents (chlorine and fluorine) on the aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide typically involves the following steps:
Nitration: The nitration of 2-nitrobenzenesulfonamide is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Halogenation: The introduction of chlorine and fluorine atoms is achieved through electrophilic aromatic substitution reactions. Chlorination can be performed using chlorine gas or other chlorinating agents, while fluorination can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide.
Coupling Reaction: The final step involves coupling the halogenated aromatic compound with 3-chloro-4-fluoroaniline under suitable conditions to form the desired sulfonamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a tool compound in studying enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of halogen atoms enhances its binding affinity and specificity towards target proteins.
Vergleich Mit ähnlichen Verbindungen
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Comparison: N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specificity in binding to molecular targets, making it a valuable compound in medicinal chemistry and material science.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O4S/c13-9-7-8(5-6-10(9)14)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHVHGSTKKCAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5870346.png)
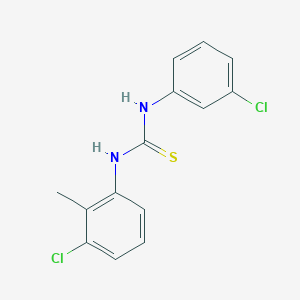
![5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B5870350.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
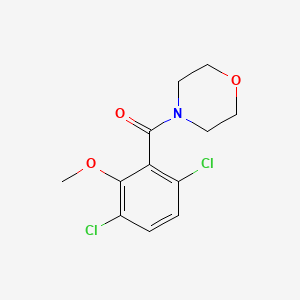
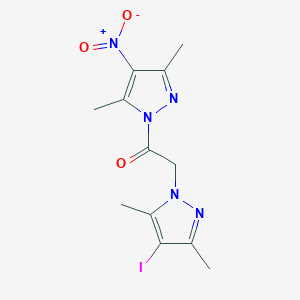
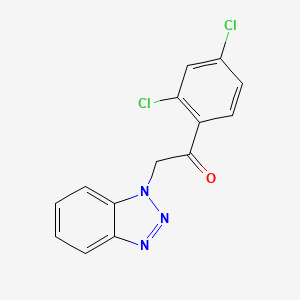
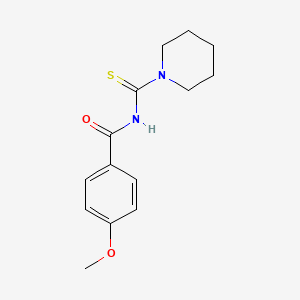


![N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE](/img/structure/B5870433.png)
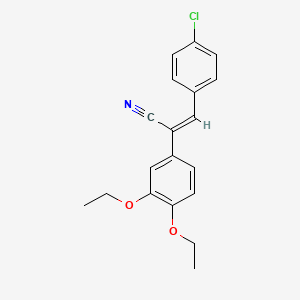
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)
